molecular formula C8H6N2O3 B6180437 3-ethynyl-2-methoxy-5-nitropyridine CAS No. 2358532-76-8

3-ethynyl-2-methoxy-5-nitropyridine

Cat. No.: B6180437
CAS No.: 2358532-76-8
M. Wt: 178.1
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Description

3-ethynyl-2-methoxy-5-nitropyridine is a versatile chemical compound with a complex structure that has intrigued researchers. This compound is known for its applications in various scientific realms, enabling innovative breakthroughs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2-methoxy-5-nitropyridine can be achieved through various methods. One common approach involves the reaction of 3-nitropyridine with ethynyl magnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

3-ethynyl-2-methoxy-5-nitropyridine finds applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethynyl-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-nitropyridine: Similar in structure but with an ethoxy group instead of a methoxy group.

    3-nitropyridine: Lacks the ethynyl and methoxy groups but shares the nitro group.

    5-bromo-2-cyano-3-nitropyridine: Contains a bromine and cyano group instead of the ethynyl and methoxy groups.

Uniqueness

3-ethynyl-2-methoxy-5-nitropyridine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2358532-76-8

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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